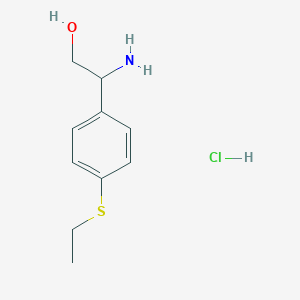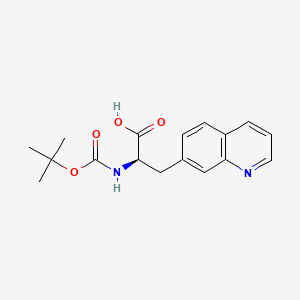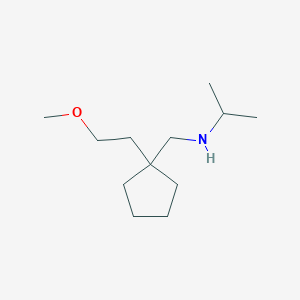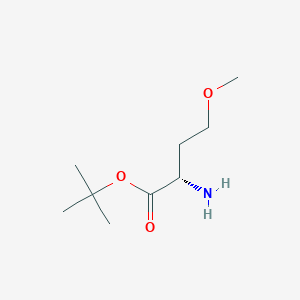![molecular formula C14H20ClN3 B15328321 3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B15328321.png)
3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. The spiro[5.5]undecane core is a bicyclic system where two rings share a single atom, creating a rigid and stable structure. The presence of a chloropyridinyl group and diazaspiro moiety adds to its chemical diversity, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chloropyridine derivative with a suitable diaza compound can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
化学反应分析
Types of Reactions
3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can lead to the formation of various substituted pyridine derivatives .
科学研究应用
3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Lacks the chloropyridinyl group, making it less versatile in chemical reactions.
3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Similar structure but with a bromine atom, which can lead to different reactivity and applications.
3-(3-Methylpyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Contains a methyl group instead of chlorine, affecting its chemical and biological properties.
Uniqueness
The presence of the chloropyridinyl group in 3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane imparts unique reactivity and potential biological activities, distinguishing it from other similar compounds. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C14H20ClN3 |
|---|---|
分子量 |
265.78 g/mol |
IUPAC 名称 |
3-(3-chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20ClN3/c15-12-11-17-6-1-13(12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
InChI 键 |
XCVCAJMWCKGSJY-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC12CCN(CC2)C3=C(C=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


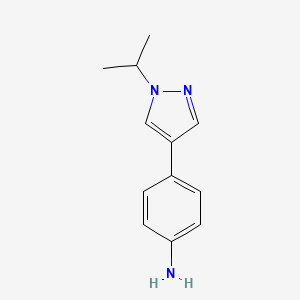
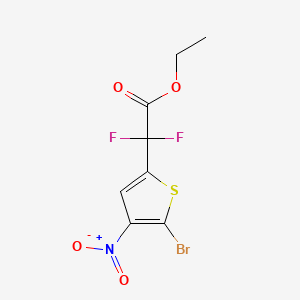
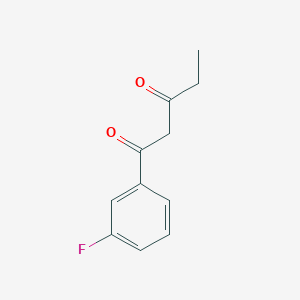
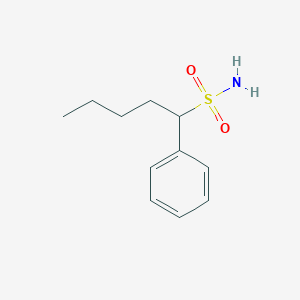
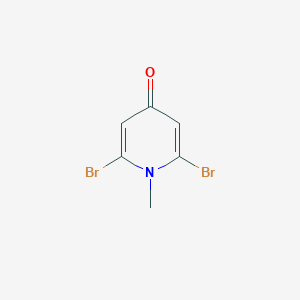
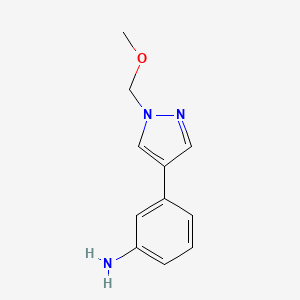
![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)
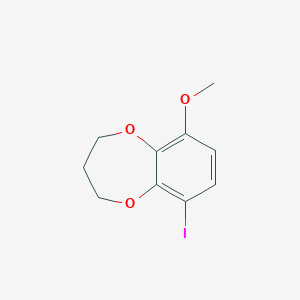
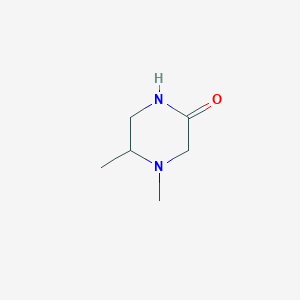
![[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B15328319.png)
